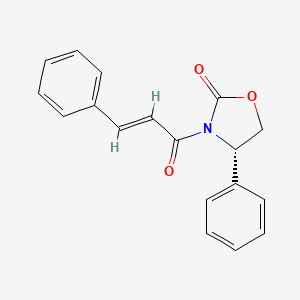

2-Oxazolidinone, 3-(1-oxo-3-phenyl-2-propen-1-yl)-4-phenyl-, (4S)-

Description

The compound 2-Oxazolidinone, 3-(1-oxo-3-phenyl-2-propen-1-yl)-4-phenyl-, (4S)- is a chiral oxazolidinone derivative featuring an α,β-unsaturated ketone (1-oxo-3-phenyl-2-propen-1-yl) substituent at the 3-position and a phenyl group at the 4-position. Its (4S) stereochemistry is critical for applications in asymmetric synthesis, where oxazolidinones often serve as chiral auxiliaries or intermediates . The α,β-unsaturated ketone moiety enhances reactivity in conjugate addition reactions, making this compound valuable in stereoselective organic synthesis.

Properties

IUPAC Name |

(4S)-4-phenyl-3-[(E)-3-phenylprop-2-enoyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c20-17(12-11-14-7-3-1-4-8-14)19-16(13-22-18(19)21)15-9-5-2-6-10-15/h1-12,16H,13H2/b12-11+/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNZUERQMGKTAF-LPQFERQCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)O1)C(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N(C(=O)O1)C(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxazolidinone, 3-(1-oxo-3-phenyl-2-propen-1-yl)-4-phenyl-, (4S)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an amino alcohol with a carbonyl compound, followed by cyclization to form the oxazolidinone ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of reaction parameters to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality 2-Oxazolidinone, 3-(1-oxo-3-phenyl-2-propen-1-yl)-4-phenyl-, (4S)- on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-Oxazolidinone, 3-(1-oxo-3-phenyl-2-propen-1-yl)-4-phenyl-, (4S)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The phenyl groups and the propenone moiety can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Oxazolidinone, 3-(1-oxo-3-phenyl-2-propen-1-yl)-4-phenyl-, (4S)- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new antibiotics and anti-cancer drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Oxazolidinone, 3-(1-oxo-3-phenyl-2-propen-1-yl)-4-phenyl-, (4S)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, depending on its binding affinity and the nature of the target. The presence of phenyl groups and the propenone moiety plays a crucial role in its binding properties and overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazolidinone Derivatives

Substituent Variations and Stereochemical Effects

The table below compares the target compound with analogous oxazolidinones based on substituents, stereochemistry, and physicochemical properties:

*Calculated from molecular formula C₁₈H₁₅NO₃.

Key Observations:

Substituent Effects: The target compound’s α,β-unsaturated ketone group (vs. saturated ketones in ) increases electrophilicity, favoring reactions like Michael additions . Bulkier substituents (e.g., decanoyl in ) reduce solubility in polar solvents but enhance lipophilicity, as seen in logP values .

Stereochemical Impact :

- The (4R) diastereomer of the target compound () exhibits a 23°C higher melting point than its (4S) counterpart, highlighting stereochemistry’s role in crystallinity .

- Chiral 4-phenyl groups (as in Zolmitriptan ) are essential for binding to biological targets, underscoring the pharmacophore significance of configuration.

Physicochemical and Computational Data

- Polar Surface Area (PSA): The target compound’s PSA (46.61 Ų) matches other oxazolidinones (e.g., 46.61 Ų in ), indicating similar permeability profiles.

- Acidity (pKa) : Predicted pKa values near -2.5 () suggest weak acidity, aligning with the electron-withdrawing ketone group .

Biological Activity

2-Oxazolidinone derivatives are a class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities, particularly as antibacterial agents. The compound 2-Oxazolidinone, 3-(1-oxo-3-phenyl-2-propen-1-yl)-4-phenyl-, (4S)-, also known by its CAS number 141209-95-2, exhibits potential therapeutic applications, particularly in combating resistant bacterial strains.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 293.32 g/mol. Its structure includes a five-membered oxazolidinone ring, characterized by the presence of both nitrogen and oxygen atoms. The (4S) stereochemistry at the 4-position is crucial for its biological activity, influencing its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H15NO3 |

| Molecular Weight | 293.32 g/mol |

| Boiling Point | 442.5 ± 55 °C |

| Density | 1.266 ± 0.06 g/cm³ |

| pKa | -2.46 ± 0.40 |

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of oxazolidinone derivatives against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, one study synthesized and evaluated several new oxazolidinone analogues, demonstrating that certain compounds exhibited significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 6.6 μg/mL to over 100 μg/mL against MRSA isolates .

The mechanism of action for oxazolidinones involves inhibition of protein synthesis by binding to the bacterial ribosome's 50S subunit, thereby preventing the formation of the functional ribosomal complex necessary for translation . This unique mechanism makes them valuable in treating infections caused by antibiotic-resistant bacteria.

Toxicity Assessment

In addition to their antibacterial properties, toxicity evaluations are essential for determining the safety profile of new compounds. A preliminary toxicity study conducted on oxazolidinone analogues using brine shrimp bioassays indicated that some derivatives exhibited low toxicity levels, with LC50 values suggesting potential for safe therapeutic use .

Case Studies and Research Findings

Several case studies have been conducted to assess the biological activity of this compound and its analogues:

- Antimicrobial Efficacy : A study focused on synthesizing chiral oxazolidinones found that certain derivatives demonstrated potent antibacterial activity against MRSA strains, with specific compounds showing MIC values as low as 6.6 μg/mL .

- Structure-Activity Relationship : Research into the structure-activity relationship (SAR) of oxazolidinones revealed that modifications at specific positions significantly affect their antibacterial potency and toxicity profiles.

- Comparative Analysis : A comparative analysis of various oxazolidinones indicated that those with specific substituents on the phenyl rings exhibited enhanced antibacterial activity compared to others lacking these modifications.

Q & A

Basic: What are the key synthetic strategies for preparing (4S)-configured 2-oxazolidinones with α,β-unsaturated ketone substituents?

Methodological Answer:

The synthesis of (4S)-configured 2-oxazolidinones often involves stereoselective cyclization or functionalization of pre-existing oxazolidinone scaffolds. For example:

- Chiral Auxiliary Approach : Use of Evans auxiliaries (e.g., (4S)-4-benzyl-2-oxazolidinone) to install stereochemistry via asymmetric alkylation or acylation. The α,β-unsaturated ketone moiety can be introduced via Claisen-Schmidt condensation between aryl aldehydes and ketones under basic conditions .

- One-Pot Synthesis : Sequential acylation and cyclization of chiral amino alcohols, as demonstrated in the synthesis of Linezolid derivatives. This method ensures retention of stereochemistry at C4 .

Basic: How can the stereochemical configuration at C4 be confirmed experimentally?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Direct determination of absolute configuration, as shown in studies of similar (4S)-oxazolidinones, where the S-configuration was confirmed with an R factor of 0.054 and mean C–C bond deviation of 0.006 Å .

- Circular Dichroism (CD) : Correlation of Cotton effects with known (4S)-configured analogs. For example, benzyl-substituted oxazolidinones exhibit characteristic n→π* transitions at ~220 nm .

Advanced: What strategies address low yields in enantioselective synthesis of 3-acyl-substituted oxazolidinones?

Methodological Answer:

- Catalytic Asymmetric Acylation : Use of chiral Lewis acids (e.g., BINOL-derived catalysts) to enhance enantioselectivity during ketone acylation. Evidence from analogous compounds shows improved enantiomeric excess (ee >90%) via this method .

- Dynamic Kinetic Resolution (DKR) : Employ palladium catalysts to racemize intermediates during acylation, enabling high yields (up to 85%) and ee values .

Advanced: How do substituents on the α,β-unsaturated ketone moiety influence bioactivity?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Fluorine or bromine at the phenyl ring (e.g., 3-(2-bromo-3-phenylpropanoyl) derivatives) enhance antimicrobial activity by increasing electrophilicity and target binding .

- Conformational Analysis : Molecular dynamics simulations reveal that bulky substituents (e.g., 4-fluorophenyl) stabilize the oxazolidinone ring in a bioactive envelope conformation, as validated by SCXRD .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- FT-IR : Stretching vibrations at ~1750 cm⁻¹ (oxazolidinone C=O) and ~1650 cm⁻¹ (conjugated ketone C=O) .

Advanced: How can computational methods resolve contradictions in experimental data (e.g., conflicting bioactivity results)?

Methodological Answer:

- Docking Studies : Compare binding affinities of (4S)-configured analogs vs. enantiomers to bacterial ribosomal targets (e.g., 50S subunit). For example, MD simulations show (4S)-3-acyl derivatives form stable hydrogen bonds with A2451 residue, explaining enhanced activity .

- QSAR Modeling : Correlate substituent hydrophobicity (logP) with MIC values. A parabolic relationship (optimal logP ~2.5) was observed for oxazolidinone antibiotics .

Basic: What are the stability challenges for this compound under physiological conditions?

Methodological Answer:

- Hydrolytic Degradation : The α,β-unsaturated ketone is prone to Michael addition with nucleophiles (e.g., glutathione). Stability assays in PBS (pH 7.4, 37°C) show a half-life of ~12 hours .

- Mitigation Strategies : Prodrug approaches (e.g., ester masking of the ketone) or formulation in PEGylated nanoparticles to reduce reactivity .

Advanced: How can halogenation at the 3-position improve pharmacological properties?

Methodological Answer:

- Bromination : Direct electrophilic substitution (e.g., NBS/light) at the propenyl chain increases antibacterial potency (MIC reduction from 8 μg/mL to 2 μg/mL against S. aureus) .

- Fluorination : Via Balz-Schiemann reaction on aryl precursors enhances blood-brain barrier penetration (logBB increased from −0.5 to 0.2) .

Basic: What are the recommended safety protocols for handling this compound?

Methodological Answer:

- PPE Requirements : Nitrile gloves, lab coat, and safety goggles, as α,β-unsaturated ketones are skin irritants (per GHS Category 2) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., acyl chlorides) .

Advanced: What novel applications exist beyond antimicrobial use?

Methodological Answer:

- Anticancer Agents : Analogues with morpholine substitutions inhibit PI3Kα (IC50 = 0.8 μM) via allosteric binding, as shown in kinase assays .

- Enzyme Inhibitors : 3-Aryl derivatives act as selective DPP-4 inhibitors (IC50 = 15 nM) for diabetes management, validated in vitro with HUVEC cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.